

Application Notes and Protocols for Ligand Conjugation with NH-bis(m-PEG4)

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Compound of Interest

Compound Name: NH-bis(m-PEG4)

Cat. No.: B1678665

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Introduction

NH-bis(m-PEG4) is a bifunctional, hydrophilic linker commonly employed in the development of bioconjugates, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[1][2]} The polyethylene glycol (PEG) backbone of **NH-bis(m-PEG4)** enhances the solubility and pharmacokinetic properties of the resulting conjugate. This document provides detailed protocols for the conjugation of ligands to the central secondary amine of **NH-bis(m-PEG4)** and subsequent purification and characterization of the final bioconjugate.

Physicochemical Properties of NH-bis(m-PEG4)

A clear understanding of the linker's properties is crucial for designing a successful conjugation strategy.

Property	Value	Reference
Molecular Weight	397.50 g/mol	[Product Data]
Formula	C18H39NO8	[Product Data]
Appearance	Colorless to pale yellow oil	[General Knowledge]
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents	[General Knowledge]
Reactive Group	Secondary Amine (-NH-)	[Product Data]

Experimental Protocols

The central secondary amine of **NH-bis(m-PEG4)** can be conjugated to ligands bearing either a carboxylic acid or an aldehyde/ketone functional group.

Protocol 1: Amide Bond Formation with Carboxylic Acid-Containing Ligands via EDC/NHS Coupling

This protocol describes the conjugation of a ligand containing a carboxylic acid to the secondary amine of **NH-bis(m-PEG4)** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond.[3][4][5]

Materials:

- Ligand with a carboxylic acid group
- **NH-bis(m-PEG4)**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- N,N-Diisopropylethylamine (DIPEA)
- Reaction Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: Hydroxylamine-HCl (50 mM)
- Dry glassware and magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
 - Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
- Conjugation Reaction:
 - In a separate flask, dissolve **NH-bis(m-PEG4)** (1.2 equivalents) in anhydrous DMF or DMSO.
 - Add the activated ligand solution (from step 1) dropwise to the **NH-bis(m-PEG4)** solution.
 - Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
 - Stir the reaction at room temperature for 2-4 hours, or overnight for challenging conjugations.
- Reaction Monitoring and Quenching:
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Once the reaction is complete, quench any unreacted NHS-ester by adding the quenching buffer.
- Purification:
 - Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Reductive Amination with Aldehyde or Ketone-Containing Ligands

This protocol outlines the conjugation of a ligand containing an aldehyde or ketone to the secondary amine of **NH-bis(m-PEG4)** through reductive amination. This process forms a stable secondary amine linkage.

Materials:

- Ligand with an aldehyde or ketone group
- **NH-bis(m-PEG4)**
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH_3CN)
- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (glacial)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Dry glassware and magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Imine/Iminium Ion Formation:

- Dissolve the aldehyde or ketone-containing ligand (1 equivalent) and **NH-bis(m-PEG4)** (1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere.
- Add a catalytic amount of glacial acetic acid (0.1-0.5 equivalents) to facilitate imine/iminium ion formation.
- Stir the mixture at room temperature for 1-2 hours.
- Reduction:
 - Add the reducing agent, STAB (1.5 equivalents) or NaBH₃CN (1.5 equivalents), portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.
 - Continue stirring the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with DCM.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel or by RP-HPLC.

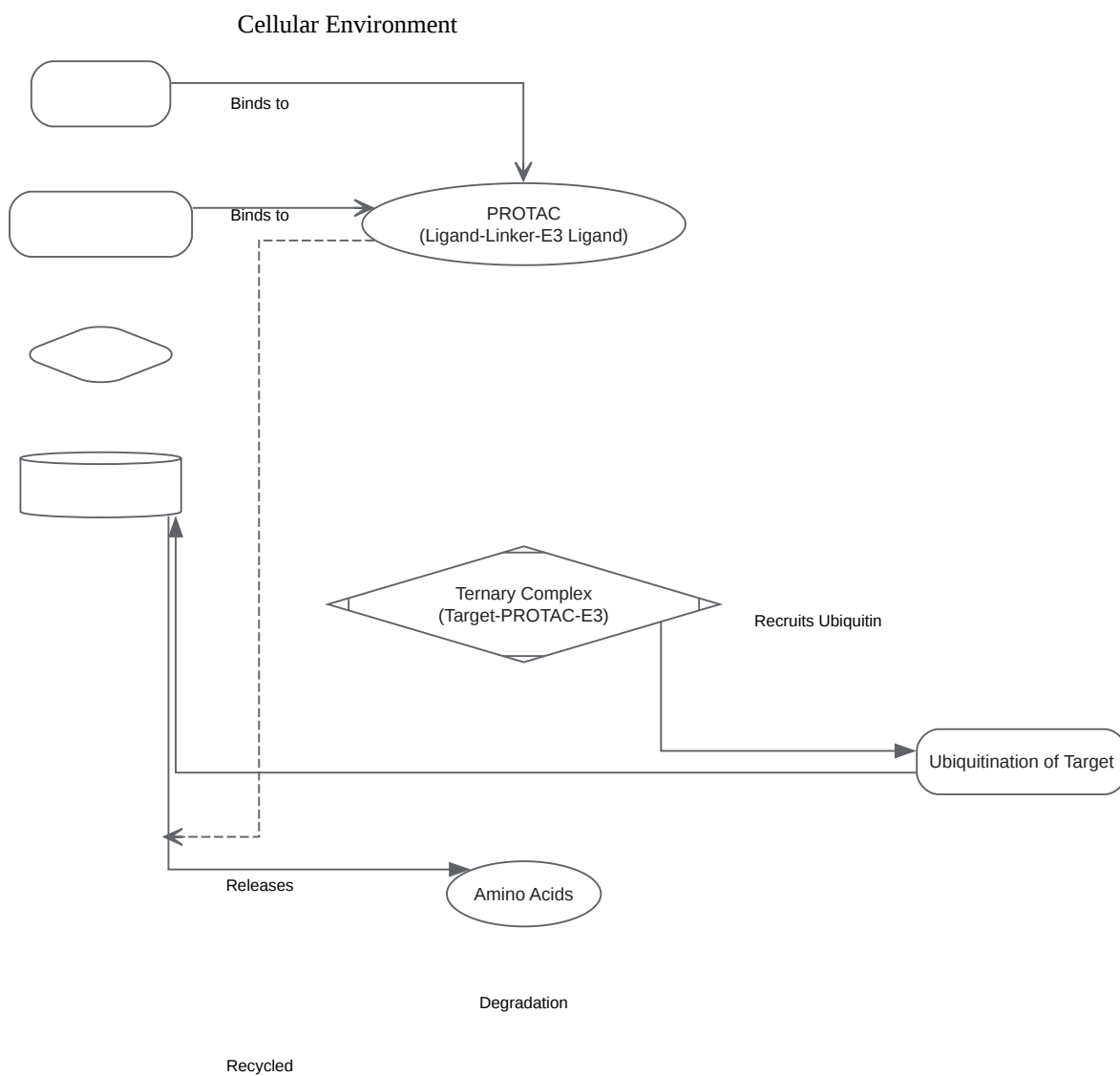
Purification and Characterization

Proper purification and characterization are essential to ensure the quality and efficacy of the final conjugate.

Technique	Purpose	Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC)	Purification and purity assessment	Retention time, peak purity
- Size-Exclusion (SEC)	Separation based on size	Elution volume
- Reverse-Phase (RP-HPLC)	Separation based on hydrophobicity	Gradient optimization
Mass Spectrometry (MS)	Molecular weight confirmation	[M+H] ⁺ or other adduct ions
- Electrospray Ionization (ESI-MS)	Soft ionization for intact molecules	Accurate mass measurement
- Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)	Analysis of larger molecules and conjugates	Molecular weight distribution
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	Chemical shifts, coupling constants, integration
- ¹ H NMR	Proton environment analysis	Confirmation of ligand and linker presence
- ¹³ C NMR	Carbon skeleton analysis	Confirmation of covalent bond formation

Visualizations

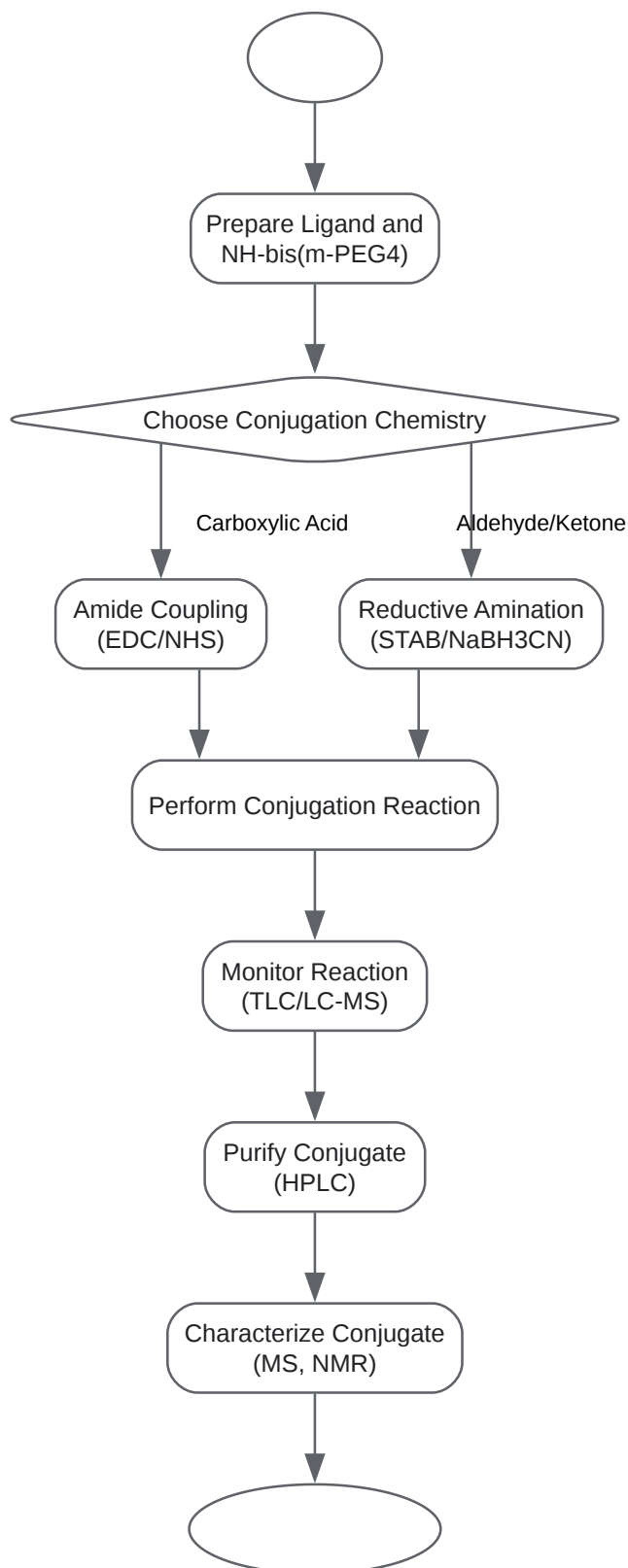
PROTAC Mechanism of Action



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Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Ligand Conjugation



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